(2,2-Difluoro-3-methylcyclopropyl)methanamine
Overview
Description
(2,2-Difluoro-3-methylcyclopropyl)methanamine is a useful research compound. Its molecular formula is C5H9F2N and its molecular weight is 121.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Carbocyclization and Fluorination Techniques
The study by Saito et al. (2003) explores carbocyclization reactions of terminally difluorinated alkenyl active methine compounds, leading to fluorocyclopentene derivatives. This research highlights the utility of (2,2-Difluoro-3-methylcyclopropyl)methanamine in synthesizing fluorinated cyclopropyl rings, which are valuable in medicinal chemistry due to their influence on the bioavailability and stability of pharmaceuticals (Saito et al., 2003).
Cellular Imaging and Photocytotoxicity
Basu et al. (2014) synthesized Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, demonstrating photocytotoxicity in red light and potential for cellular imaging. This signifies the role of difluorinated cyclopropyl methanamines in developing photoactive compounds for therapeutic and diagnostic purposes (Basu et al., 2014).
Scaffold for Drug Discovery
The work of Yarmolchuk et al. (2011) on hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide derivatives underscores the importance of difluorinated cyclopropyl compounds as scaffolds in drug discovery. These compounds provide a basis for constructing compound libraries, a critical step in identifying new therapeutics (Yarmolchuk et al., 2011).
Asymmetric Arylation for Optically Active Compounds
Yang and Xu (2010) developed a method for preparing highly enantiomerically enriched α-aryl 2- or 3-indolyl-methanamines, emphasizing the role of this compound in asymmetric synthesis. This process is pivotal for creating optically active compounds with potential pharmaceutical applications (Yang & Xu, 2010).
Transfer Hydrogenation Reactions
Karabuğa et al. (2015) discussed the efficiency of (4-Phenylquinazolin-2-yl)methanamine-based ruthenium complexes in transfer hydrogenation reactions. This illustrates the chemical versatility of difluorinated cyclopropyl methanamines in catalysis and synthetic organic chemistry (Karabuğa et al., 2015).
Anticancer Activity
Mbugua et al. (2020) reported on palladium (Pd)II and platinum (Pt)II complexes based on pyrrole Schiff bases, showing significant anticancer activity. This research demonstrates the potential biomedical applications of difluorinated cyclopropyl methanamines in developing new anticancer agents (Mbugua et al., 2020).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds like methenamine are used as urinary tract antiseptics and antibacterial drugs .
Mode of Action
Methenamine, a compound with a somewhat similar structure, works in an acidic environment where it is hydrolyzed to formaldehyde, which is highly bactericidal .
Pharmacokinetics
It’s worth noting that similar compounds like methenamine produce antibacterial activity in the urine within half an hour of ingestion .
Result of Action
It’s worth noting that similar compounds like methenamine are used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Properties
IUPAC Name |
(2,2-difluoro-3-methylcyclopropyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N/c1-3-4(2-8)5(3,6)7/h3-4H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUENBKHBKYDEOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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